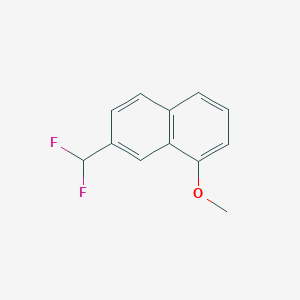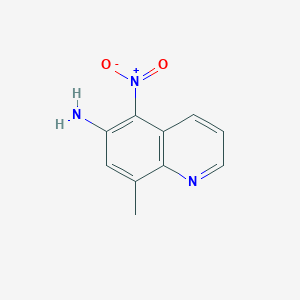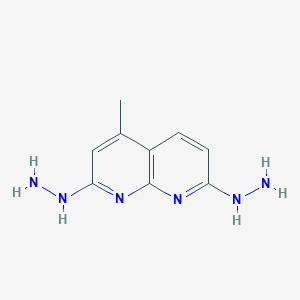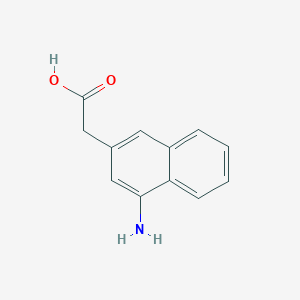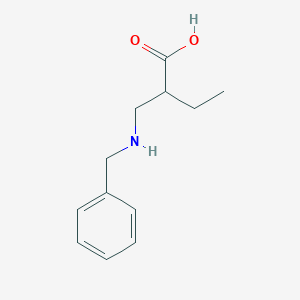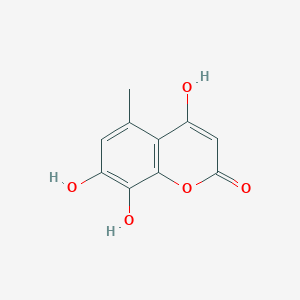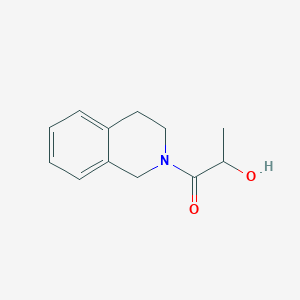
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to synthesize dihydroisoquinolines from phenylethanols and nitriles. This reaction typically requires the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and is carried out under mild electrophilic amide activation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive compound.
作用机制
The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in hormone-dependent malignancies such as prostate cancer . The compound binds to the active site of the enzyme, disrupting its normal function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A related compound with similar structural features and biological activity.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another compound with potent inhibitory activity against AKR1C3.
Uniqueness
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-one is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its hydroxyl group at the 2-position and the isoquinoline scaffold contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
88014-13-5 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-9(14)12(15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9,14H,6-8H2,1H3 |
InChI 键 |
OMDGXPBIBVACBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


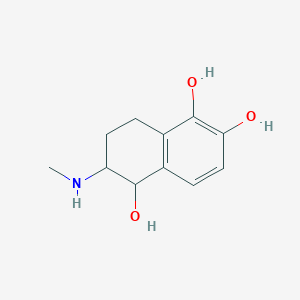
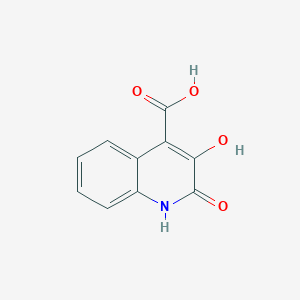
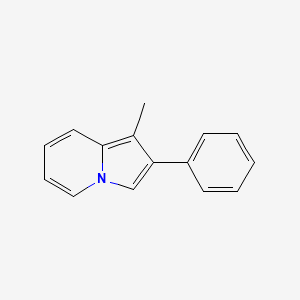
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
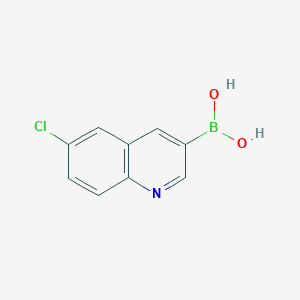
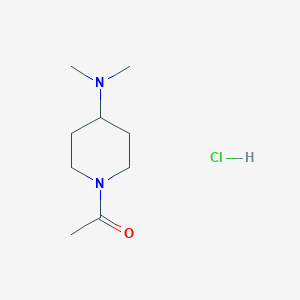
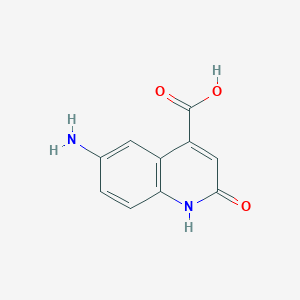
![2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B15069270.png)
